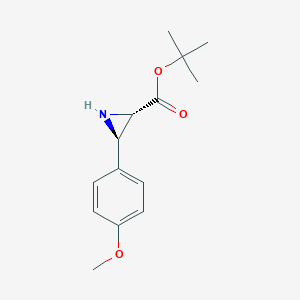
Tert-butyl (2S,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (2S,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate: is a chemical compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive. This particular compound features a tert-butyl ester group, a methoxyphenyl group, and a chiral aziridine ring, making it an interesting subject for various chemical studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (2S,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate precursor, such as an epoxide or a halide, with a nitrogen source like ammonia or an amine under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the aziridine intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the aziridine ring, converting it into an amine.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles attack the strained ring, leading to ring-opening and formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Ring-opened derivatives with various functional groups.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Probes: Due to its reactive aziridine ring, the compound can be used as a biological probe to study enzyme mechanisms and protein interactions.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Tert-butyl (2S,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate involves its reactive aziridine ring. The strained ring can undergo nucleophilic attack, leading to ring-opening and formation of covalent bonds with biological targets. This reactivity makes it useful in enzyme inhibition, where it can form covalent bonds with active site residues, thereby inhibiting enzyme activity.
類似化合物との比較
Tert-butyl (2S,3R)-3-phenylaziridine-2-carboxylate: Lacks the methoxy group, making it less reactive in certain reactions.
Tert-butyl (2S,3R)-3-(4-hydroxyphenyl)aziridine-2-carboxylate: Contains a hydroxy group instead of a methoxy group, leading to different reactivity and biological activity.
Uniqueness:
- The presence of the methoxy group in Tert-butyl (2S,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate enhances its reactivity and makes it more suitable for specific applications, such as in the synthesis of complex molecules and drug development.
特性
分子式 |
C14H19NO3 |
|---|---|
分子量 |
249.30 g/mol |
IUPAC名 |
tert-butyl (2S,3S)-3-(4-methoxyphenyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)12-11(15-12)9-5-7-10(17-4)8-6-9/h5-8,11-12,15H,1-4H3/t11-,12-/m0/s1 |
InChIキー |
XNTGFDXDTMAHJN-RYUDHWBXSA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@@H]1[C@@H](N1)C2=CC=C(C=C2)OC |
正規SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


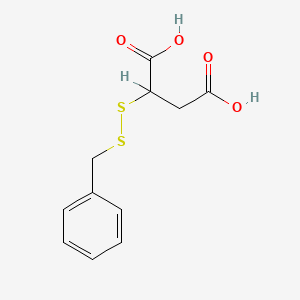
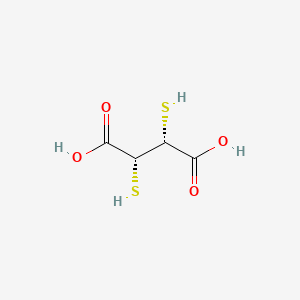

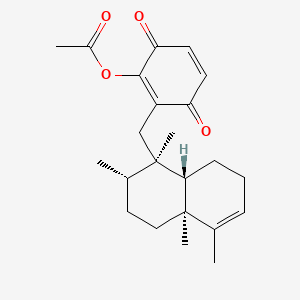
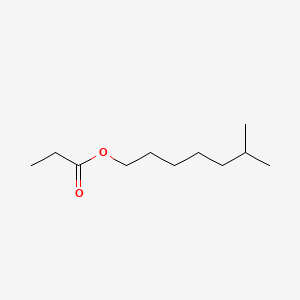
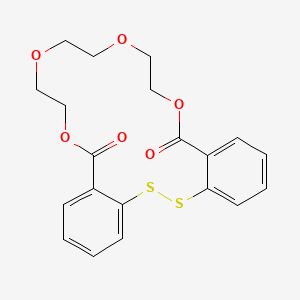
![2,2'-{Propane-2,2-diylbis[(2,6-dichloro-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B12800327.png)
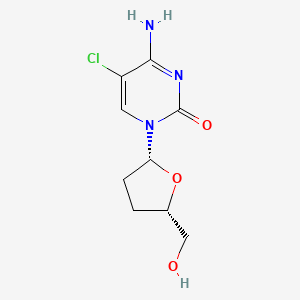
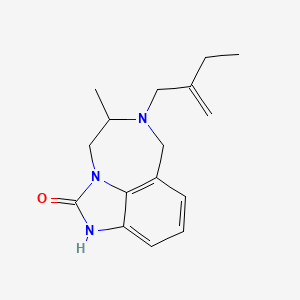
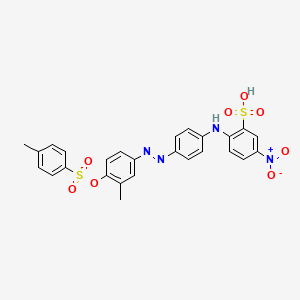
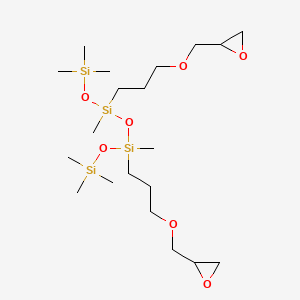

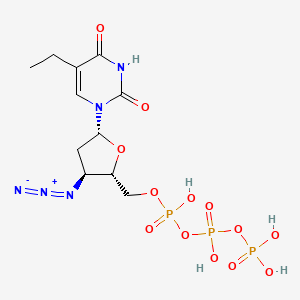
![6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B12800375.png)
